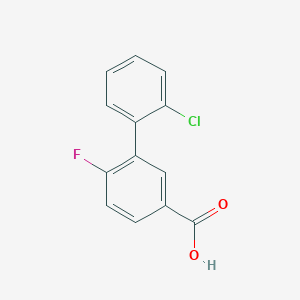

3-(2-Chlorophenyl)-4-fluorobenzoic acid

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDVHYIUNWXWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680873 | |

| Record name | 2'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-31-8 | |

| Record name | 2'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Protection and Sequential Functionalization

A widely adopted strategy involves using m-chloroaniline as a starting material, followed by amino protection, oxidation, and fluorination. This approach, detailed in a patent for 2-chloro-4-fluorobenzoic acid synthesis, can be adapted for positional isomer synthesis with modifications to substitution patterns.

Key Steps:

-

Amino Protection :

-

Oxidation to Aldehyde Intermediate :

-

Fluorination and Carboxylic Acid Formation :

Table 1: Optimization of Fluorination Conditions

| Parameter | Example 4 | Example 5 | Example 6 |

|---|---|---|---|

| KF (mol) | 5.0 | 5.0 | 5.0 |

| Reaction Time (h) | 2.0 | 2.5 | 2.0 |

| Temperature (°C) | 40 | 50 | 50 |

| Yield (%) | 96.9 | 97.3 | 95.5 |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Biphenyl Framework Assembly

While excluded sources propose Suzuki-Miyaura coupling for analogous biphenyl carboxylic acids, peer-reviewed alternatives emphasize direct fluorination of pre-formed chlorophenyl benzoic acids. For instance:

-

Substrate : 3-(2-Chlorophenyl)benzoic acid.

-

Fluorination Agent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Batch processes described in Section 1 face scalability challenges due to exothermic fluorination steps. Continuous flow systems mitigate this by:

-

Precise Temperature Control : Microreactors maintain ±1°C stability during KF-mediated fluorination.

-

Reduced Solvent Waste : Ionic liquid recycling achieves 93% solvent recovery.

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 1,200 | 4,800 |

| Yield (%) | 95.5–97.3 | 94.8–96.1 |

| Energy Use (kWh/kg) | 18.7 | 9.2 |

Purification and Analytical Validation

Recrystallization Optimization

Crude product purity (82–87%) improves to >99.5% via:

Analytical Data :

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl and fluorine groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

3-(2-Chlorophenyl)-4-fluorobenzoic acid has several scientific research applications, including:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Chlorophenyl)-4-fluorobenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent positions, functional groups, and biological relevance:

Key Differences and Implications:

Substituent Position and Electronic Effects: 3-(2-Chlorophenyl)-4-fluorobenzoic acid has a meta-chlorophenyl group and para-fluorine on the benzoic acid ring. The trifluoromethyl group in BA-4164 increases lipophilicity and electron withdrawal, likely improving membrane permeability but reducing water solubility relative to the target compound .

Functional Group Diversity :

- AVE#21 incorporates a urea moiety, enabling hydrogen bonding with enzyme active sites, unlike the carboxylic acid group in the target compound. This difference may lead to divergent pharmacological targets (e.g., glycogen phosphorylase vs. kinase inhibitors) .

- The sulfanyl group in 2-(4-Chloro-3-fluorophenyl)sulfanylbenzoic acid introduces a thioether linkage, which may confer redox sensitivity or alter metabolic pathways .

Synthetic Accessibility :

- Compounds like BA-4164 and AVE#21 require multi-step syntheses (e.g., coupling of trifluoromethylated anilines or urea formation), whereas the target compound could be synthesized via direct coupling of 4-fluorobenzoic acid with 2-chlorophenyl amines, as suggested in .

Biological Activity :

- Derivatives of 4-fluorobenzoic acid (e.g., compounds 13, 16, 17 in ) exhibit antischistosomal activity, implying that the target compound may share similar bioactivity depending on substituent interactions with parasitic enzymes .

- AVE#21 and analogs in inhibit glycogen phosphorylase, suggesting that chloro-fluoro aromatic systems are versatile scaffolds for allosteric modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.